N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide
Description
Properties
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(15-5-1-3-11-18-15)20-13-7-9-14(10-8-13)22-16-6-2-4-12-19-16/h1-6,11-14H,7-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBMSMDNVZAOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=N2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)picolinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure consisting of:
- A cyclohexyl ring
- A pyridin-2-yloxy group
- A picolinamide moiety
This structural configuration is significant as it influences the compound's interactions with biological targets, which can lead to various therapeutic effects.
This compound is believed to exert its biological effects through interaction with specific molecular targets, such as enzymes and receptors. The mechanism typically involves:
- Inhibition or activation of target proteins
- Modulation of biochemical pathways , leading to therapeutic outcomes
Research indicates that the compound may act as a potent inhibitor in certain enzymatic processes, which is critical for its application in drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro studies demonstrated significant inhibition of cancer cell proliferation in various cancer lines.
- Mechanistic studies suggested that the compound induces apoptosis in cancer cells by activating caspase pathways.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes:
- Target Enzymes : It has shown effectiveness against enzymes involved in cancer metabolism and signaling pathways.
- IC50 Values : Studies report IC50 values indicating the concentration required for 50% inhibition, showcasing its potency compared to existing inhibitors.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Tumor Growth Inhibition : In a mouse model, administration of this compound resulted in reduced tumor size compared to control groups, indicating its potential as an anticancer agent.
- Pharmacokinetics Study : Research assessing the pharmacokinetic profile showed favorable absorption and distribution characteristics, making it a viable candidate for further development.
Comparison with Similar Compounds
Structural Variations and Pharmacological Implications
The compound shares a common trans-cyclohexyl core with several analogs but differs in substituents, which critically influence activity and physicochemical properties. Key comparisons include:
Table 1: Structural and Pharmacological Comparison
*Estimated based on molecular formula.
- Substituent Effects: Electron-Withdrawing Groups: ISRIB-A14 (3,4-dichlorophenoxy) exhibits an 86% synthetic yield, suggesting enhanced stability or reactivity due to chloro substituents . Chlorine atoms may improve binding affinity via hydrophobic interactions or electron withdrawal. Thiadiazole vs. Pyrazolo-oxazine: The thiadiazole in adds sulfur, which may increase metabolic stability, while the pyrazolo-oxazine in introduces a bicyclic system that could enhance rigidity and target selectivity.
Physicochemical Properties
- Molecular Weight : Ranges from 306.36 () to 342.4 (), aligning with typical drug-like properties.
- Missing Data : Melting points, solubility, and logP values are absent in most cases, highlighting a gap in comparative analysis.
Functional Group Impact on Activity
- Pyridin-2-yloxy vs. Pyrazin-2-yloxy : The pyridine ring (target compound) offers a nitrogen lone pair for hydrogen bonding, whereas pyrazine () has two nitrogen atoms, possibly enhancing interactions with polar residues in target proteins.
- Acetamide vs. Thiadiazole-carboxamide : The thiadiazole in may confer greater metabolic resistance compared to standard acetamides due to sulfur’s electronegativity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
